Methenamine sulfosalicylate
Description
Methenamine sulfosalicylate is a urinary tract antiseptic composed of methenamine (hexamethylenetetramine) and 5-sulfosalicylic acid. Its chemical formula is C₁₇H₂₂O₆S (molecular weight: 354.42 g/mol), with a CAS number of 6209-50-3 . Upon excretion into acidic urine, methenamine hydrolyzes to formaldehyde, which exerts bactericidal effects, while the sulfosalicylic acid component may enhance antibacterial activity through pH modulation or synergistic mechanisms . It is regulated as a controlled substance in some jurisdictions, alongside its analogs methenamine hippurate and methenamine mandelate .
Properties
CAS No. |
20480-93-7 |
|---|---|
Molecular Formula |
C13H18N4O6S |
Molecular Weight |
358.37 g/mol |
IUPAC Name |
2-hydroxy-5-sulfobenzoic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C7H6O6S.C6H12N4/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-3,8H,(H,9,10)(H,11,12,13);1-6H2 |
InChI Key |
AFOTXNKRSJVXBS-UHFFFAOYSA-N |
SMILES |
C1N2CN3CN1CN(C2)C3.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Other CAS No. |
20480-93-7 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis and Formaldehyde Release
Methenamine sulfosalicylate undergoes hydrolysis in acidic environments, liberating formaldehyde and ammonia. The reaction mechanism follows:
Key Findings:
-
pH Dependency : Hydrolysis efficiency correlates inversely with pH. At pH 5, ~20% of theoretical formaldehyde is released, compared to <6% at pH 6 and negligible release at pH 7.4 .
-
Kinetics : Hydrolysis occurs gradually, with 90% decomposition within 3 hours under optimal acidic conditions .
Table 1: Formaldehyde Yield From Methenamine Salts (24-Hr Excretion)
| Compound | Formaldehyde Excreted (mg) | Source |
|---|---|---|
| This compound | 706 | |
| Methenamine hippurate | 51.2 | |
| Methenamine mandelate | Not detected |
Complex Formation and Incompatibilities
This compound interacts with various compounds, leading to stability issues or functional changes:
Metal Complexation
-
Forms complexes with alkaline earth metals (e.g., Ca²⁺, Mg²⁺) and rare earth metals, altering solubility and reactivity .
-
Incompatible with ferric (Fe³⁺), mercuric (Hg²⁺), and silver (Ag⁺) salts due to precipitation or darkening .
Organic Reactions
-
With Halides : Reacts to form quaternary ammonium compounds, reducing antimicrobial efficacy.
-
With Phenols/Amides : Undergoes substitution reactions, potentially generating toxic byproducts .
Reaction With Organic Acids
This compound reacts with organic acids to form additional salts or esters:
Examples :
-
Hippuric Acid : Forms methenamine hippurate, a common UTI prophylactic .
-
Mandelic Acid : Yields methenamine mandelate, though less stable than sulfosalicylate derivatives .
Stability Under Alkaline Conditions
-
Degrades in alkaline solutions (pH >7), producing ammonium salts and losing formaldehyde-generating capacity .
-
Darkens upon exposure to ammonium salts or alkalies, indicating structural decomposition .
Pharmacological Implications
The hydrolysis-driven formaldehyde release underpins its use as a urinary antiseptic. Key clinical data:
Comparison with Similar Compounds
Chemical Structure and Components
- Methenamine Hippurate: Combines methenamine with hippuric acid (C₉H₉NO₃).
- Methenamine Mandelate : Combines methenamine with mandelic acid (C₈H₈O₃).
- Methenamine Sulfosalicylate : Combines methenamine with 5-sulfosalicylic acid (C₇H₆O₆S), introducing a sulfonic acid group absent in the others .
Mechanism of Action and pH Dependency
All methenamine salts rely on formaldehyde release in acidic urine (pH ≤ 6.5). However, their organic acids differ in antimicrobial contributions:
- Formaldehyde : Effective across pH 5–8 (mean MIC: 13 µg/mL) .
- Hippuric Acid/Mandelic Acid : Exhibit bacteriostatic activity only at acidic pH (≤5.5) .
- Sulfosalicylic Acid: Limited direct antimicrobial data, but its sulfonic group may improve solubility or stability compared to carboxylic acids in hippurate/mandelate .
Synergy :
- Mandelic acid (mandelate) shows additive effects with formaldehyde at pH 5 .
- Sulfosalicylate’s synergy remains understudied but is hypothesized to mirror mandelate due to structural similarities .
Antibacterial Efficacy
- In Vitro: No systematic differences in bacterial growth suppression were observed among the three salts in a bladder model (1 g dose over 12 hours suppressed growth for 16–20 hours). However, ampicillin achieved similar effects at far lower concentrations .
- In Vivo: Clinical data for sulfosalicylate are sparse. Methenamine hippurate demonstrated non-inferiority to prophylactic antibiotics in preventing recurrent UTIs in the ALTAR study, particularly in women ≥40 . Mandelate’s clinical evidence is older and less robust .
Key Research Needs :
- Head-to-head trials of sulfosalicylate vs. hippurate/mandelate.
- Mechanistic studies on sulfosalicylic acid’s contribution.
- Long-term safety and efficacy data for all methenamine salts .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Methenamine sulfosalicylate in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters include:
- Mobile Phase : Methanol or methanol-based solutions, prepared immediately before use due to instability in aqueous mobile phases .
- Standard Preparation : Use freshly prepared solutions of meclocycline sulfosalicylate as a reference standard, with peak response comparisons for quantification .
- Stability Monitoring : Solutions must be analyzed promptly to avoid degradation, particularly in mobile phases with high water content .
Q. How does urinary pH influence the hydrolysis of this compound to formaldehyde?
- Methodological Answer : Hydrolysis to formaldehyde occurs optimally at pH <6.0. Researchers should:
- pH Adjustment : Use acidifying agents (e.g., ascorbic acid) and monitor pH via potentiometric methods during in vitro or clinical studies .
- Kinetic Analysis : Measure formaldehyde release rates under controlled pH conditions using colorimetric assays (e.g., chromotropic acid method) or HPLC .
Advanced Research Questions
Q. How can researchers address contradictory efficacy data for this compound across catheterization models?
- Methodological Answer : Contradictions arise from differences in catheterization duration and urinary pH. To resolve these:
- Stratified Trials : Design studies separating short-term (≤7 days) vs. long-term catheterization cohorts, as efficacy is documented in gynecologic surgery patients with short-term use .
- pH Control : Standardize pH monitoring protocols (e.g., continuous vs. intermittent measurement) and report compliance rates .
- Meta-Analysis : Synthesize data using PRISMA guidelines, focusing on subgroup analyses by catheter type and pH management .
Q. What methodological challenges arise in longitudinal studies assessing this compound’s prophylactic efficacy against recurrent UTIs?
- Methodological Answer : Key challenges include:
- Cohort Heterogeneity : Stratify populations by age and comorbidity (e.g., older women with higher UTI risk ).
- Adherence Monitoring : Use electronic pill counters or urinary biomarkers (e.g., formaldehyde metabolites) to track compliance .
- Endpoint Definition : Standardize UTI diagnostic criteria (e.g., CFU/mL thresholds) and employ time-to-event analysis to account for variable follow-up periods .
Q. What strategies optimize formaldehyde release kinetics from this compound in vitro while maintaining physiological relevance?
- Methodological Answer : To mimic in vivo conditions:
- Dynamic pH Systems : Use bioreactors simulating bladder pH fluctuations (e.g., pH 5.0–6.5) with real-time adjustments .
- Formaldehyde Quantification : Pair HPLC with derivatization agents (e.g., acetylacetone for spectrophotometric detection) to enhance sensitivity .
- Temperature Control : Conduct experiments at 37°C to replicate body temperature and assess thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
